Fluorescein dilaurate
Overview
Description
Fluorescein dilaurate is a fluorescein ester of lauric acid, widely used in scientific studies for its distinct properties, such as serving as a substrate in enzymatic assays and its role in diagnostic tests for pancreatic function. Its utility spans across various fields, including biochemistry and medical diagnostics, emphasizing its significance in understanding enzyme activity and diagnosing exocrine pancreatic insufficiency.
Synthesis Analysis
The synthesis of fluorescein dilaurate and related esters involves the esterification of fluorescein with fatty acids. Specifically, the synthesis of fluorescein esters, including dilaurate, has been explored for applications in fluorometric assays of lipase, highlighting the ester's improved substrate characteristics over other esters for such assays (Ge et al., 2007).
Scientific Research Applications
Hydrolytic Properties and Lipase Assay
Fluorescein dilaurate has been studied for its application in the fluorometric assay of lipase. The hydrolytic properties of fluorescein esters, including fluorescein dilaurate, were investigated, revealing fluorescein dilaurate to be a superior substrate for lipase assay due to its higher rate of hydrolysis and better K m value. This makes it an effective tool for detecting as little as 0.0001 mg/ml of lipase with significant accuracy (Ge et al., 2007).
Drug Delivery and High-Density Lipoproteins
Dilauryl fluorescein (DLF), closely related to fluorescein dilaurate, was evaluated as a probe for reconstituted high-density lipoproteins (rHDL) functioning as hydrophobic drug transport vehicles. The study demonstrated that DLF can be incorporated into rHDL and redistributed in the plasma compartment, suggesting its potential use in tracking the movement and metabolism of HDL core constituents, including cancer chemotherapeutic agents (Mcconathy et al., 2011).
Electrochemical and Optical Measurements
Fluorescein's electrochemical activity was investigated, focusing on its use in electrochemical and optical measurements. The study explored the potential of fluorescein in differential pulse voltammetry and spectrofluorimetry for detecting bioanalytes. This research highlights the adaptability of fluorescein in various pH environments and its applications in both electrochemical and spectrofluorimetric methods (Paziewska-Nowak et al., 2018).
Biological Probes and Chemical Dyes
Fluorescein derivatives, including those similar to fluorescein dilaurate, have been recognized as critical tools in biochemistry and biology, serving as fluorescent probes. Modern chemistry and molecular genetics have been applied to these compounds, enabling their use in advanced biochemical and biological experiments. This review highlights the significance of fluorescein and its derivatives in the development of sophisticated fluorescent dyes for research (Lavis, 2017).
Applications as Fluorescent Probes for Analytes Detection
Fluorescein derivatives serve as important fluorescent probes for the detection and optical imaging of various analytes. These derivatives, including fluorescein dilaurate, are used to detect changes in colors and fluorescence intensity when complexed with analytes. The review summarized the synthesis methods, optical properties, mechanisms, and applications of fluorescein probes, highlighting their sensitivity and utility in biological detection (Yan et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6'-dodecanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56O7/c1-3-5-7-9-11-13-15-17-19-25-41(45)48-33-27-29-37-39(31-33)50-40-32-34(49-42(46)26-20-18-16-14-12-10-8-6-4-2)28-30-38(40)44(37)36-24-22-21-23-35(36)43(47)51-44/h21-24,27-32H,3-20,25-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTRGBGGRICZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCCCCCC)C5=CC=CC=C5C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223348 | |
Record name | Fluorescein dilaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein dilaurate | |
CAS RN |
7308-90-9 | |
Record name | 1,1′-(3-Oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) didodecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7308-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorescein dilaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007308909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorescein dilaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',6'-bis[(1-oxododecyl)oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESCEIN DILAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U41013O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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